2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate
Description
2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a brominated aromatic compound featuring a 2-bromobenzylamine moiety linked via an acetamide bridge to a 4-methylphenylacetate ester. The bromine atom enhances lipophilicity and may influence binding interactions in biological systems, while the methylphenyl group contributes to steric and electronic properties .
Properties
IUPAC Name |
[2-[(2-bromophenyl)methylamino]-2-oxoethyl] 2-(4-methylphenyl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO3/c1-13-6-8-14(9-7-13)10-18(22)23-12-17(21)20-11-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQGAKJXOCLLMSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)OCC(=O)NCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate typically involves the reaction of 2-bromobenzylamine with 4-methylphenylacetic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of azide or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features suggest potential as a pharmacological agent . Its ability to interact with biological targets makes it a candidate for drug development. Research has indicated that similar compounds exhibit activity against various diseases, including cancer and bacterial infections.
Case Study: Anticancer Activity
A study investigated the anticancer properties of related compounds with bromobenzyl moieties. These compounds showed significant cytotoxicity against cancer cell lines, suggesting that 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate may also possess similar properties. Further research is needed to elucidate its mechanism of action and efficacy in vivo.
Material Science
The compound can be utilized in the development of polymeric materials due to its reactive functional groups. It can serve as a building block for synthesizing polymers with specific properties, such as improved thermal stability or enhanced mechanical strength.
Data Table: Potential Polymer Applications
| Property | Application | Expected Outcome |
|---|---|---|
| Thermal Stability | High-performance polymers | Improved heat resistance |
| Mechanical Strength | Composite materials | Enhanced durability |
| Biodegradability | Eco-friendly materials | Reduced environmental impact |
Agricultural Chemistry
The compound's structural similarity to known agrochemicals suggests potential use as a pesticide or herbicide . Its efficacy in targeting specific pests or weeds could be explored in agricultural applications.
Case Study: Herbicidal Activity
Research on related compounds has shown promising herbicidal effects against common agricultural weeds. Testing of this compound in field trials could provide insights into its effectiveness and safety profile.
Mechanism of Action
The mechanism of action of 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate involves its interaction with specific molecular targets. The bromobenzyl group can facilitate binding to certain enzymes or receptors, while the oxoethyl group may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of 2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate with structurally related compounds, focusing on substituents, physicochemical properties, and synthesis methodologies.
Structural Analogues
[2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate (CAS 380179-44-2)
- Structural Differences: Replaces the 2-bromobenzyl group with a 2-methoxyphenylmethylamino group and substitutes the 4-methylphenylacetate with a 4-bromophenylacetate.
- Properties: Molecular weight = 391.04 g/mol.
2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate
- Structural Differences: Lacks the aminobenzyl group; instead, it is a keto ester with a 3-bromobenzoate moiety.
- Properties : Melting point = 96–97°C; dihedral angle between aromatic planes = 46.51°, indicating moderate conformational flexibility. IR peaks at 1728 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (keto C=O) .
2-[(4-Fluorobenzyl)amino]-2-oxoethyl [4-(4-methylphenyl)-2-thioxo-1,3-thiazol-3(2H)-yl]acetate (5487-13-8)
- Structural Differences: Incorporates a 4-fluorobenzylamino group and replaces the methylphenylacetate with a thioxo-thiazolylacetate.
- Properties : The thiazole ring introduces sulfur-based hydrogen-bonding capacity, which may enhance biological activity .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~421.24* | Not reported | 2-Bromobenzyl, 4-methylphenyl |
| [2-[(2-Methoxyphenyl)methylamino]-2-oxoethyl] 2-(4-bromophenyl)acetate | 391.04 | Not reported | Methoxyphenyl, bromophenyl |
| 2-(4-Methylphenyl)-2-oxoethyl 3-bromobenzoate | 357.18 | 96–97 | Keto ester, bromobenzoate |
| 2-[(4-Fluorobenzyl)amino]-2-oxoethyl thiazolylacetate | Not reported | Not reported | Fluorobenzyl, thioxo-thiazole |
*Calculated based on formula C₁₈H₁₇BrN₂O₄.
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound is expected to show peaks at ~1720 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (amide C=O), comparable to ’s keto ester .
- NMR : The 2-bromobenzyl group would produce distinct aromatic proton signals (δ ~7.3–8.0 ppm) and a singlet for the OCH₂ group (δ ~5.6 ppm) .
- Crystallography : Bromine atoms in analogues participate in halogen bonding (Br⋯Br distance = 3.6491 Å in ), influencing crystal packing .
Biological Activity
2-[(2-Bromobenzyl)amino]-2-oxoethyl (4-methylphenyl)acetate is a compound of significant interest in pharmacology due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of 2-bromobenzylamine with 4-methylphenylacetic acid. The process often employs coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under controlled conditions. The molecular formula for this compound is , with a molecular weight of approximately 376.2 g/mol .
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0048 mg/mL |
| Staphylococcus aureus | 5.64 to 77.38 µM |
| Bacillus mycoides | 0.0048 mg/mL |
| Candida albicans | 16.69 to 78.23 µM |
The compound's structural features, particularly the bromobenzyl group, are believed to enhance its binding affinity to microbial targets, leading to effective inhibition of growth .
Anticancer Activity
In vitro studies have demonstrated that this compound possesses anticancer properties, particularly in inhibiting cell proliferation in various cancer cell lines. For example, it has been observed to induce apoptosis and cell cycle arrest in MCF-7 breast cancer cells through mechanisms involving topoisomerase inhibition.
- Mechanism of Action : The interaction of the compound with cellular targets may involve modulation of enzyme activities related to DNA replication and repair processes, which is critical for cancer cell survival.
Case Studies
- Study on Anticancer Effects : A recent study evaluated the cytotoxic effects of related compounds on T-24 cancer cells, revealing that modifications in the molecular structure can significantly influence biological activity. The study highlighted that compounds with similar structural motifs displayed varying degrees of efficacy against cancer cell lines .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of derivatives related to this compound, demonstrating broad-spectrum activity against multiple pathogens including resistant strains .
Research Applications
The compound is not only significant for its biological activities but also serves as an intermediate in synthetic organic chemistry for developing more complex molecules with targeted pharmacological effects. Its potential applications extend into medicinal chemistry, where it may contribute to the design of new therapeutic agents aimed at treating infections and cancer.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
